molecular formula C21H26ClNO6 B6595918 Heroin hydrochloride monohydrate CAS No. 5893-91-4

Heroin hydrochloride monohydrate

Cat. No.: B6595918
CAS No.: 5893-91-4
M. Wt: 423.9 g/mol
InChI Key: RXHOCRVNZZBATK-NRXBBNKASA-N
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Description

Heroin hydrochloride monohydrate, also known as 3,6-diacetylmorphine hydrochloride monohydrate, is a crystalline form of heroin. It is a semi-synthetic opioid derived from morphine, a natural substance extracted from the seed pod of the opium poppy plant. This compound is known for its potent analgesic properties and is classified as a Schedule I controlled substance due to its high potential for abuse and addiction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heroin hydrochloride monohydrate typically involves the acetylation of morphine. The process begins with the extraction of morphine from opium. Morphine is then reacted with acetic anhydride under controlled heating conditions to produce diacetylmorphine (heroin). The reaction is as follows:

Morphine+Acetic AnhydrideDiacetylmorphine (Heroin)+Acetic Acid\text{Morphine} + \text{Acetic Anhydride} \rightarrow \text{Diacetylmorphine (Heroin)} + \text{Acetic Acid} Morphine+Acetic Anhydride→Diacetylmorphine (Heroin)+Acetic Acid

Industrial Production Methods: In an industrial setting, the production of this compound involves further purification steps. The crude heroin is dissolved in hydrochloric acid, and the solution is filtered to remove impurities. The filtrate is then evaporated to yield heroin hydrochloride, which is subsequently crystallized to form this compound .

Chemical Reactions Analysis

Types of Reactions: Heroin hydrochloride monohydrate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, heroin hydrochloride can hydrolyze to form 6-monoacetylmorphine and morphine.

    Oxidation: Heroin can be oxidized to form various degradation products.

    Substitution: The acetyl groups in heroin can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of heroin.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as sodium hydroxide can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Heroin hydrochloride monohydrate has been studied extensively in various scientific fields:

Mechanism of Action

Heroin hydrochloride monohydrate exerts its effects by binding to and activating mu-opioid receptors (MORs) in the brain. Upon administration, heroin is rapidly metabolized to 6-monoacetylmorphine and morphine, which then bind to MORs. This binding triggers a cascade of events leading to the inhibition of neurotransmitter release, resulting in analgesia, euphoria, and sedation. The molecular targets include G-protein coupled receptors (GPCRs), which play a crucial role in the drug’s effects .

Comparison with Similar Compounds

Heroin hydrochloride monohydrate is similar to other opioid compounds, such as:

    Morphine: The parent compound from which heroin is synthesized. Morphine has a lower potency and slower onset of action compared to heroin.

    Codeine: Another opioid derived from morphine, used primarily as a cough suppressant and pain reliever. It is less potent than both morphine and heroin.

    Oxycodone: A semi-synthetic opioid used for pain management. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetics.

Uniqueness: this compound is unique due to its rapid onset of action and high potency. Its ability to cross the blood-brain barrier more efficiently than morphine contributes to its intense effects and high potential for abuse .

Properties

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5.ClH.H2O/c1-11(23)25-16-6-4-13-10-15-14-5-7-17(26-12(2)24)20-21(14,8-9-22(15)3)18(13)19(16)27-20;;/h4-7,14-15,17,20H,8-10H2,1-3H3;1H;1H2/t14-,15+,17-,20-,21-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHOCRVNZZBATK-NRXBBNKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3C.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C)CCN3C.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735793
Record name Diacetylmorphine hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5893-91-4
Record name Heroin hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005893914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diacetylmorphine hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heroin hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIAMORPHINE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03NIQ3Y7W2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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